D-环丙基丙氨酸

描述

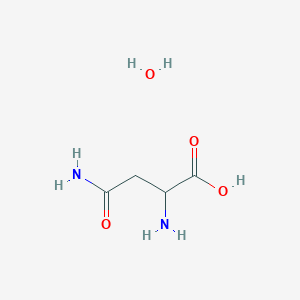

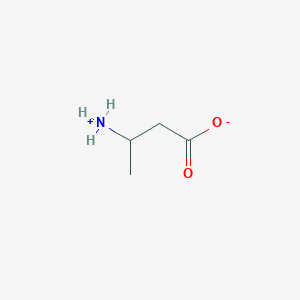

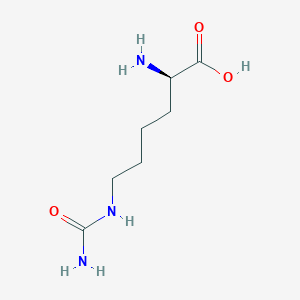

The compound would be described based on its molecular structure. For example, it might be an amino acid because it contains an amino group (-NH2) and a carboxylic acid group (-COOH) .

Synthesis Analysis

The synthesis of a compound involves chemical reactions that convert simpler substances into the compound of interest. The synthesis process would be analyzed based on the reactions used, their efficiency, cost, environmental impact, and so on .Molecular Structure Analysis

The molecular structure of a compound is analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The analysis would include the conditions required for the reactions, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity, acidity or basicity, and stability of the compound would be analyzed .科学研究应用

有机催化

D-环丙基丙氨酸: 已被确认为有机催化领域中的一种有价值的分子。 它是环丙烯和环丙烯基基的小分子的一部分,这些小分子在作为有机催化剂的应用方面取得了最新进展 . 这些化合物已被用于有机催化的各个领域,包括:

药物合成

在制药行业,D-环丙基丙氨酸衍生物被用作复杂分子合成的中间体。例如,转氨酶已被用于合成®-仲丁胺和®-1-环丙基乙胺,它们是促肾上腺皮质激素释放因子 (CRF-1) 拮抗剂的中间体。 这些拮抗剂被提议用于治疗抑郁症和焦虑症 .

医疗营养

氨基酸,包括D-环丙基丙氨酸,在医疗营养中至关重要。它们作为活性药物成分 (API) 的起始材料,在输液溶液以及片剂和颗粒剂中至关重要。 它们在为营养不良的患者和消化能力降低的患者提供浓缩和高效的营养摄入方面发挥着重要作用 .

膳食补充剂

D-环丙基丙氨酸: 也用于膳食补充剂和保健食品。它有助于弥补氨基酸缺乏,并利用氨基酸的特定功能。 这些补充剂有多种形式,包括片剂、颗粒剂和胶囊,运动员和公众用于维持健康 .

化妆品

在化妆品行业,氨基酸如D-环丙基丙氨酸因其保湿效果和pH值而备受重视。 它们被用于配方中以改善皮肤保湿,也存在于提供稳定性和吸收性的氨基酸衍生物中 .

细胞培养基

D-环丙基丙氨酸: 是细胞培养基中不可或缺的成分。通过细胞培养过程开发药物产品增加了对它的需求。 氨基酸对细胞生长和抗体和蛋白质的生产至关重要,这使得D-环丙基丙氨酸成为该领域的关键成分 .

作用机制

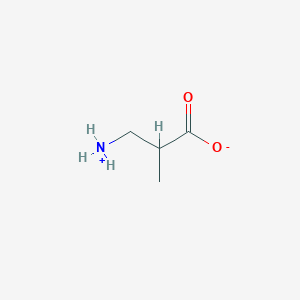

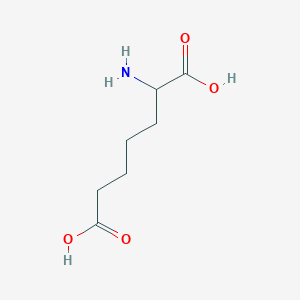

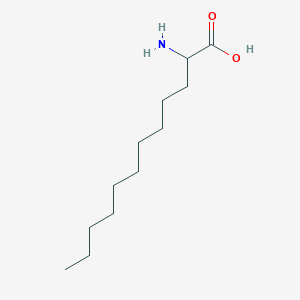

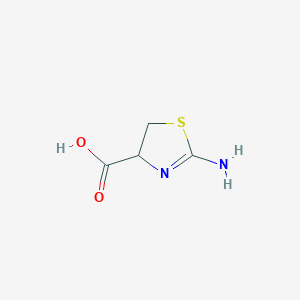

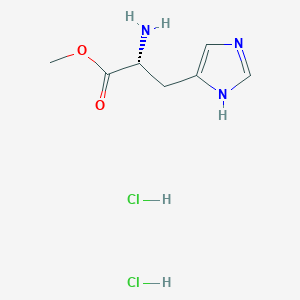

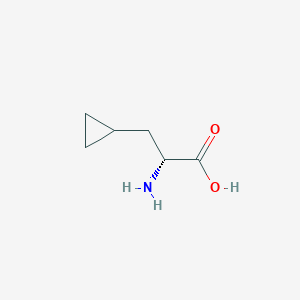

D-Cyclopropylalanine, also known as ®-2-amino-3-cyclopropylpropanoic acid or (2R)-2-amino-3-cyclopropylpropanoic acid, is a chiral amino acid derivative that has been found to exhibit significant antifungal effects . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of D-Cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .

Mode of Action

D-Cyclopropylalanine interacts with its target, α-IMPS, by inhibiting its function . This inhibition blocks the biosynthesis of the essential amino acid L-leucine . The absence of L-leucine in turn inhibits the growth of fungi and bacteria .

Biochemical Pathways

The affected biochemical pathway is the biosynthesis of the essential amino acid L-leucine . α-IMPS, the enzyme inhibited by D-Cyclopropylalanine, catalyzes the rate-limiting step in this pathway . The inhibition of this pathway leads to a deficiency in L-leucine, which is critical for protein synthesis and growth in fungi and bacteria .

Result of Action

The molecular and cellular effects of D-Cyclopropylalanine’s action result in the inhibition of fungal and bacterial growth . By blocking the biosynthesis of the essential amino acid L-leucine, it disrupts protein synthesis and growth in these organisms .

安全和危害

未来方向

生化分析

Biochemical Properties

D-Cyclopropylalanine plays a significant role in biochemical reactions. It has been found to inhibit the enzyme -isopropylmalate synthase ( -IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This interaction with -IMPS suggests that D-Cyclopropylalanine may interact with other enzymes and proteins involved in amino acid biosynthesis.

Cellular Effects

The effects of D-Cyclopropylalanine on cells are primarily related to its inhibition of L-leucine biosynthesis. By inhibiting -IMPS, D-Cyclopropylalanine can disrupt the production of L-leucine, an essential amino acid that is necessary for protein synthesis and other cellular processes . This disruption can affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of D-Cyclopropylalanine involves its binding to -IMPS, inhibiting the enzyme’s activity and thereby disrupting the biosynthesis of L-leucine . This can lead to changes in gene expression related to amino acid metabolism and other cellular processes.

Metabolic Pathways

D-Cyclopropylalanine is involved in the metabolic pathway of L-leucine biosynthesis, where it interacts with the enzyme -IMPS . It could potentially affect metabolic flux or metabolite levels by disrupting this pathway.

属性

IUPAC Name |

(2R)-2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429389 | |

| Record name | D-Cyclopropylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-39-8 | |

| Record name | D-Cyclopropylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。